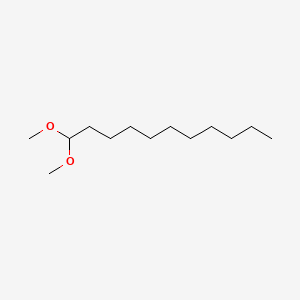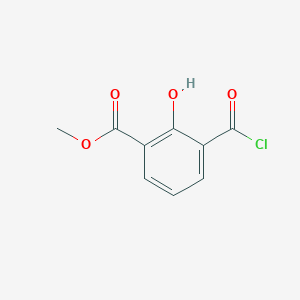
Methyl 3-(chlorocarbonyl)-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(chlorocarbonyl)-2-hydroxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chlorocarbonyl group, and a hydroxyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of methyl 3-(chlorocarbonyl)-2-hydroxybenzoate can begin with the esterification of 3-(chlorocarbonyl)-2-hydroxybenzoic acid using methanol in the presence of an acid catalyst such as sulfuric acid.
Chlorination: Another method involves the chlorination of methyl 2-hydroxybenzoate to introduce the chlorocarbonyl group. This can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Methyl 3-(chlorocarbonyl)-2-hydroxybenzoate can undergo nucleophilic substitution reactions where the chlorocarbonyl group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The hydroxyl group in the compound can be oxidized to form a carbonyl group, or reduced to form a methoxy group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, esters, or thioesters.
Oxidation Products: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction Products: Formation of methoxy derivatives.
Hydrolysis Products: 3-(chlorocarbonyl)-2-hydroxybenzoic acid and methanol.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its structural similarity to biologically active compounds.
Biochemical Studies: Utilized in studies to understand enzyme interactions and metabolic pathways.
Industry:
Polymer Production: Used in the synthesis of specialty polymers with specific properties.
Material Science: Employed in the development of advanced materials with unique chemical and physical characteristics.
Mecanismo De Acción
The mechanism of action of methyl 3-(chlorocarbonyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Methyl 2-hydroxybenzoate: Lacks the chlorocarbonyl group, resulting in different reactivity and applications.
Methyl 3-(methoxycarbonyl)-2-hydroxybenzoate: Contains a methoxycarbonyl group instead of a chlorocarbonyl group, leading to variations in chemical behavior and uses.
Methyl 3-(bromocarbonyl)-2-hydroxybenzoate:
Uniqueness: Methyl 3-(chlorocarbonyl)-2-hydroxybenzoate is unique due to the presence of the chlorocarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various industrial and pharmaceutical applications.
Propiedades
Número CAS |
97070-49-0 |
|---|---|
Fórmula molecular |
C9H7ClO4 |
Peso molecular |
214.60 g/mol |
Nombre IUPAC |
methyl 3-carbonochloridoyl-2-hydroxybenzoate |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)6-4-2-3-5(7(6)11)8(10)12/h2-4,11H,1H3 |
Clave InChI |
QQSGTPUBGPASTG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC=C1)C(=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



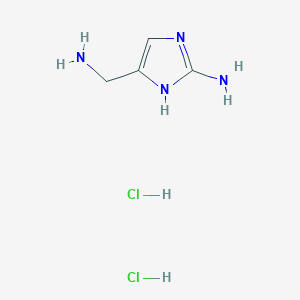

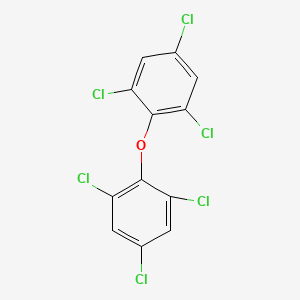

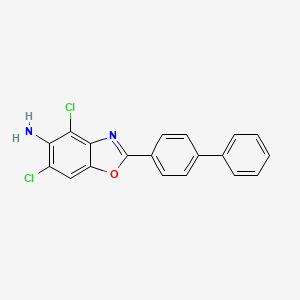
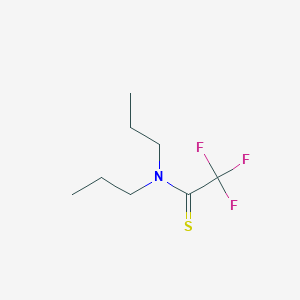
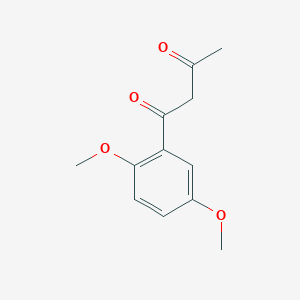
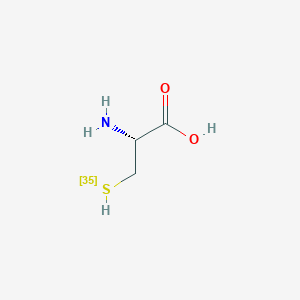
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)
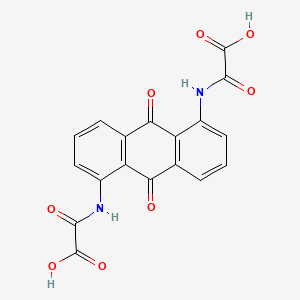
![2-[(Pentachlorophenyl)amino]benzoic acid](/img/structure/B13795962.png)

